molecular formula C18H21NO2S2 B2995260 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1704560-15-5

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2995260
CAS No.: 1704560-15-5
M. Wt: 347.49
InChI Key: MLJYFRQHUDLEDV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a benzyloxy group, a thiazepane ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring and the thiophene moiety. The benzyloxy group is then introduced through a series of reactions involving benzylation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazepane ring and thiophene moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of both the thiazepane ring and the benzyloxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-phenylmethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-18(14-21-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h1-7,11,17H,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYFRQHUDLEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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